2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate
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Overview
Description
2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate is a complex organic compound with a unique structure that includes diazonium, ethoxy, and dinitro functional groups
Preparation Methods
The synthesis of 2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate typically involves multiple steps. The synthetic route often starts with the preparation of the diazonium salt, followed by the introduction of the ethoxy and ethoxycarbonyl groups. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Chemical Reactions Analysis
2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles like halides or hydroxides.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ethoxy and ethoxycarbonyl groups can influence the compound’s solubility and reactivity, while the dinitro groups can participate in redox reactions.
Comparison with Similar Compounds
Similar compounds to 2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate include other diazonium salts and nitro-substituted organic molecules. For example:
2-Diazonio-1-ethoxy-3-oxo-3-(tetrazolo[5,1-a]phthalazin-6-ylamino)-1-propen-1-olate: This compound has a similar diazonium group but differs in its other functional groups and overall structure.
2-Diazonio-1-ethoxy-3-oxo-4-thiocyanato-1-buten-1-olate: This compound also contains a diazonium group but includes a thiocyanate group, which gives it different chemical properties.
Properties
CAS No. |
64298-52-8 |
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Molecular Formula |
C9H10N4O8 |
Molecular Weight |
302.20 g/mol |
IUPAC Name |
diethyl 2-diazo-3-(dinitromethylidene)butanedioate |
InChI |
InChI=1S/C9H10N4O8/c1-3-20-8(14)5(7(12(16)17)13(18)19)6(11-10)9(15)21-4-2/h3-4H2,1-2H3 |
InChI Key |
UURUTDVNTMYZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C([N+](=O)[O-])[N+](=O)[O-])C(=[N+]=[N-])C(=O)OCC |
Origin of Product |
United States |
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